molecular formula C4H3F5OS B14431480 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride CAS No. 77705-93-2

2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride

Cat. No.: B14431480
CAS No.: 77705-93-2
M. Wt: 194.13 g/mol
InChI Key: MXFLHQOAVLKGSD-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms and a methylsulfanyl group attached to a propanoyl fluoride backbone. Its molecular formula is C4H3F4O2S.

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propanoyl fluoride precursor. One common synthetic route includes the reaction of a suitable fluorinated precursor with methylthiol in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates safely.

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols.

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and materials.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride involves its interaction with molecular targets through its fluorine atoms and methylsulfanyl group. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, while the methylsulfanyl group can participate in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride can be compared with other fluorinated compounds such as:

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Known for its use in industrial applications and environmental impact.

    Hexafluoropropylene oxide: Used in the production of fluoropolymers and as a precursor for various fluorinated chemicals.

    Perfluorooctanoic acid: Widely studied for its environmental persistence and health effects. The uniqueness of this compound lies in its combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

77705-93-2

Molecular Formula

C4H3F5OS

Molecular Weight

194.13 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-3-methylsulfanylpropanoyl fluoride

InChI

InChI=1S/C4H3F5OS/c1-11-4(8,9)3(6,7)2(5)10/h1H3

InChI Key

MXFLHQOAVLKGSD-UHFFFAOYSA-N

Canonical SMILES

CSC(C(C(=O)F)(F)F)(F)F

Origin of Product

United States

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